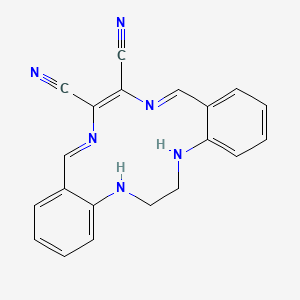
15,16,17,18-Tetrahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine-7,8-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
15,16,17,18-Tetrahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine-7,8-dicarbonitrile is a complex organic compound known for its unique structural properties. This compound belongs to the class of macrocyclic ligands, which are known for their ability to form stable complexes with various metal ions. The presence of multiple nitrogen atoms in the macrocyclic ring allows for strong coordination with metal ions, making it a valuable compound in coordination chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 15,16,17,18-Tetrahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine-7,8-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
15,16,17,18-Tetrahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine-7,8-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
15,16,17,18-Tetrahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine-7,8-dicarbonitrile has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic metal ions.
Industry: Utilized in the development of advanced materials such as conductive polymers and supramolecular networks.
作用機序
The mechanism of action of 15,16,17,18-Tetrahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine-7,8-dicarbonitrile involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence the electronic properties of the metal ions, leading to various catalytic and biological effects. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to desired therapeutic outcomes.
類似化合物との比較
Similar Compounds
4,11-Dihydro-5,7,12,14-tetramethyldibenzo(b,i)(1,4,8,11)tetraazacyclotetradecine: A similar macrocyclic ligand with methyl groups at specific positions.
5,14-Dihydro-6,8,15,17-tetramethyldibenzo(b,i)(1,4,8,11)tetraazacyclotetradecine: Another related compound with a different substitution pattern.
Uniqueness
15,16,17,18-Tetrahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine-7,8-dicarbonitrile is unique due to the presence of dicarbonitrile groups, which enhance its ability to form stable complexes with metal ions. This makes it particularly valuable in applications requiring strong and stable coordination, such as in catalysis and material science.
特性
CAS番号 |
77037-31-1 |
|---|---|
分子式 |
C20H16N6 |
分子量 |
340.4 g/mol |
IUPAC名 |
(14Z)-2,5,13,16-tetrazatricyclo[16.4.0.06,11]docosa-1(22),6,8,10,12,14,16,18,20-nonaene-14,15-dicarbonitrile |
InChI |
InChI=1S/C20H16N6/c21-11-19-20(12-22)26-14-16-6-2-4-8-18(16)24-10-9-23-17-7-3-1-5-15(17)13-25-19/h1-8,13-14,23-24H,9-10H2/b20-19-,25-13?,26-14? |
InChIキー |
UCHHBXJVWWEPSW-CBHMYJGPSA-N |
異性体SMILES |
C1CNC2=CC=CC=C2C=N/C(=C(\N=CC3=CC=CC=C3N1)/C#N)/C#N |
正規SMILES |
C1CNC2=CC=CC=C2C=NC(=C(N=CC3=CC=CC=C3N1)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















